Computed Drug-Likeness Parameters: Favorable Lipophilicity and Polar Surface Area Profile
3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine (CAS 1184916-83-3) exhibits computed physicochemical properties that align with established drug-likeness criteria, suggesting a favorable profile for central nervous system (CNS) or peripheral drug development. Specifically, its calculated LogP value is 1.93 and its topological polar surface area (PSA) is 43.08 Ų . This combination of moderate lipophilicity and low PSA is often associated with improved membrane permeability and oral bioavailability compared to more polar or lipophilic analogs within the imidazopyrazine class [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.93; PSA = 43.08 Ų |
| Comparator Or Baseline | Ideal drug-likeness reference range: LogP ~1-3; PSA < 90 Ų (for oral bioavailability) [1] |
| Quantified Difference | LogP is within the optimal range; PSA is significantly below the 90 Ų threshold. |
| Conditions | Computational prediction based on molecular structure (Chemsrc database). |
Why This Matters
This profile suggests a lower risk of poor absorption or excessive metabolism, a key consideration for researchers selecting a lead-like scaffold for optimization.
- [1] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. PMID: 12036371. View Source
